

2-Cyano-3-hydroxypyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Cyano-3-hydroxypyridine

Cat. No.: B1345529

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **2-Cyano-3-hydroxypyridine**, a versatile heterocyclic compound with applications in medicinal chemistry and materials science. This document collates available data on its structure, physical and chemical properties, reactivity, and spectral characteristics, presented in a format tailored for scientific and research applications.

Core Chemical Properties

2-Cyano-3-hydroxypyridine, also known as 3-Hydroxypicolinonitrile, is a substituted pyridine derivative. Its structure incorporates a nitrile group at the 2-position and a hydroxyl group at the 3-position, which contribute to its unique reactivity and potential for tautomerism.

Table 1: General and Physical Properties of **2-Cyano-3-hydroxypyridine**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₄ N ₂ O	[1][2]
Molecular Weight	120.11 g/mol	[1][2]
CAS Number	932-35-4	[1][2]
Appearance	Yellow to Dark Yellow Solid	[3]
Melting Point	211-212 °C (decomposition)	[4]
316 °C (literature)	[3]	
Boiling Point	429.2 ± 30.0 °C (Predicted)	[4]
Density	1.33 ± 0.1 g/cm ³ (Predicted)	[4]
pKa (Predicted)	2.58 ± 0.10	[4]

Note: Conflicting melting point data exists in the literature, which may be due to different experimental conditions or the presence of tautomers. The predicted boiling point and density values are based on computational models.

Tautomerism

A key chemical feature of **2-Cyano-3-hydroxypyridine** is its potential to exist in tautomeric forms. The presence of the hydroxyl group on the pyridine ring allows for an equilibrium between the hydroxy form (**2-cyano-3-hydroxypyridine**) and the pyridone form (3-cyano-1,2-dihydro-2-oxypyridine). The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. In many pyridone/hydroxypyridine systems, the pyridone tautomer is favored in the solid state and in polar solvents.

Tautomeric equilibrium of **2-Cyano-3-hydroxypyridine**.

Spectral Data

Detailed experimental spectra for **2-Cyano-3-hydroxypyridine** are not readily available in the public domain. However, characteristic spectral features can be predicted based on its structure and data from related compounds.

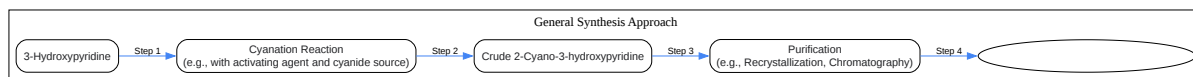
Table 2: Predicted and Expected Spectral Data for **2-Cyano-3-hydroxypyridine**

Technique	Expected Features
^1H NMR	Aromatic protons on the pyridine ring are expected to appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The chemical shift of the hydroxyl proton can be variable and may appear as a broad singlet.
^{13}C NMR	Aromatic carbons are expected in the δ 110-160 ppm region. The carbon of the nitrile group ($\text{C}\equiv\text{N}$) would likely appear around δ 115-120 ppm, and the carbon bearing the hydroxyl group would be shifted downfield.
FT-IR (cm^{-1})	- O-H stretch (broad): ~3200-3600- C-H stretch (aromatic): ~3000-3100- $\text{C}\equiv\text{N}$ stretch: ~2220-2260- C=C and C=N stretches (aromatic ring): ~1400-1600- C-O stretch: ~1200-1300
Mass Spectrometry	The molecular ion peak (M^+) would be expected at $m/z = 120$. Fragmentation patterns may involve the loss of HCN ($m/z = 27$), CO ($m/z = 28$), and other fragments characteristic of the pyridine ring.

Synthesis and Purification

Synthesis

While a specific, detailed experimental protocol for the synthesis of **2-Cyano-3-hydroxypyridine** is not widely published, a plausible synthetic route involves the cyanation of 3-hydroxypyridine. This could potentially be achieved through methods like the Reissert-Kaufmann reaction or by direct cyanation using a suitable cyanide source and an activating agent. Another approach could involve the construction of the pyridine ring from acyclic precursors.



[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **2-Cyano-3-hydroxypyridine**.

Purification

Recrystallization is a common method for the purification of solid organic compounds. The choice of solvent is critical and should be one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of polar organic molecules include ethanol, methanol, water, or mixtures thereof. Without a specific published procedure, solvent screening would be necessary to determine the optimal conditions for the recrystallization of **2-Cyano-3-hydroxypyridine**.

Reactivity

The reactivity of **2-Cyano-3-hydroxypyridine** is dictated by its three main functional components: the pyridine ring, the hydroxyl group, and the nitrile group.

- **Pyridine Ring:** The pyridine ring is generally an electron-deficient system, making it susceptible to nucleophilic aromatic substitution, particularly when activated by electron-withdrawing groups. However, it can undergo electrophilic substitution under harsh conditions.
- **Hydroxyl Group:** The hydroxyl group can act as a nucleophile and can be alkylated or acylated. Its acidic proton can be removed by a base, forming a phenoxide-like species which is a stronger nucleophile.
- **Nitrile Group:** The nitrile group can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to an amine.

Biological Activity and Signaling Pathways

While the specific biological activities and signaling pathway involvement of **2-Cyano-3-hydroxypyridine** are not well-documented in publicly available literature, the cyanopyridine scaffold is present in a number of biologically active molecules. Derivatives of cyanopyridines have been investigated for a range of therapeutic applications, including as enzyme inhibitors and receptor modulators. Further research is required to elucidate the specific biological targets and mechanisms of action of **2-Cyano-3-hydroxypyridine**.

Safety Information

2-Cyano-3-hydroxypyridine should be handled with care in a laboratory setting. It is classified as toxic if swallowed, in contact with skin, or if inhaled. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Table 3: Hazard Identification

Hazard Class	Category	Signal Word	Pictogram(s)
Acute toxicity, oral	3	Danger	GHS06 (Skull and Crossbones)
Acute toxicity, dermal	3	Danger	GHS06 (Skull and Crossbones)
Acute toxicity, inhalation	3	Danger	GHS06 (Skull and Crossbones)
Skin corrosion/irritation	2	Warning	GHS07 (Exclamation Mark)
Serious eye damage/eye irritation	2	Warning	GHS07 (Exclamation Mark)

Data sourced from publicly available safety data sheets.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a comprehensive safety data sheet (SDS) and should not be used for hazard assessment without consulting an official SDS. All

laboratory work should be conducted in accordance with established safety protocols and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. chemwhat.com [chemwhat.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. orientjchem.org [orientjchem.org]
- To cite this document: BenchChem. [2-Cyano-3-hydroxypyridine: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345529#2-cyano-3-hydroxypyridine-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com